molecular formula C8H15NO B2592034 6-Azaspiro[3.5]nonan-9-ol CAS No. 1369246-31-0

6-Azaspiro[3.5]nonan-9-ol

Cat. No.: B2592034
CAS No.: 1369246-31-0
M. Wt: 141.214
InChI Key: SSQZBCHWYBTUCV-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonan-9-ol is a spirocyclic compound with the molecular formula C₈H₁₅NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction to form the desired spirocyclic alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonan-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Azaspiro[3.5]nonan-9-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane

Comparison

6-Azaspiro[3.5]nonan-9-ol is unique due to its specific spirocyclic structure incorporating a nitrogen atom and a hydroxyl group.

Biological Activity

6-Azaspiro[3.5]nonan-9-ol is a spirocyclic compound characterized by its unique structural features, including a nitrogen atom integrated into its spirocyclic framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₅NO
  • Molecular Weight : 155.21 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the spirocyclic structure is capable of forming hydrogen bonds and engaging in hydrophobic interactions, which can modulate various biochemical pathways. Preliminary studies suggest that it may influence enzyme activity and receptor binding, although further detailed investigations are necessary to fully elucidate these mechanisms .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in treating infections .

Antiviral Activity

Notably, compounds related to the azaspiro framework have demonstrated inhibitory effects against viral enzymes, such as the SARS-CoV-2 3CL protease. The structure-activity relationship (SAR) studies indicate that modifications to the azaspiro core can enhance antiviral potency .

Case Studies

  • Inhibition of SARS-CoV-2 Protease : A study evaluated the efficacy of various spirocyclic inhibitors, including derivatives of this compound, against SARS-CoV-2 protease. The results showed promising inhibitory concentrations (EC50 values) in the low micromolar range, highlighting its potential as a therapeutic candidate against COVID-19 .
  • Antimicrobial Testing : A series of tests conducted on this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria, reinforcing its potential use in developing new antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeTarget Pathogen/EnzymeObserved EffectReference
AntimicrobialVarious BacteriaSignificant inhibition
AntiviralSARS-CoV-2 ProteaseEC50 ~0.24 μM
Potential TherapeuticVarious Cellular TargetsModulation of activity

Properties

IUPAC Name

6-azaspiro[3.5]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-2-5-9-6-8(7)3-1-4-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZBCHWYBTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369246-31-0
Record name 6-azaspiro[3.5]nonan-9-ol
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